molecular formula C7H15NO2 B13607872 3-Amino-3-ethylpentanoic acid

3-Amino-3-ethylpentanoic acid

Cat. No.: B13607872
M. Wt: 145.20 g/mol
InChI Key: BVPIQIILEQCYTL-UHFFFAOYSA-N
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Description

3-Amino-3-ethylpentanoic acid is a branched-chain amino acid with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentane backbone with an ethyl substituent at the third carbon. It is a structural derivative of 3-methylpentanoic acid, where the methyl group is replaced by an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-ethylpentanoic acid can be achieved through various methods. One common approach involves the use of ammonia-lyases, which catalyze the formation of α,β-unsaturated compounds by eliminating ammonia. This method is particularly useful for the stereoselective preparation of unnatural amino acids .

Industrial Production Methods: Industrial production of this compound often involves the use of bulk manufacturing processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-ethylpentanoic acid undergoes various chemical reactions typical of amino acids, including:

    Oxidation: The amino group can be oxidized to form corresponding oxoacids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Formation of oxoacids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acylated derivatives.

Scientific Research Applications

3-Amino-3-ethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive amino acids.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Amino-3-ethylpentanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can participate in protein synthesis and metabolic processes. Its specific effects depend on the enzymes and receptors it interacts with, which can vary based on the biological context .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-ethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third carbon differentiates it from other similar amino acids and influences its reactivity and interactions .

Properties

IUPAC Name

3-amino-3-ethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-7(8,4-2)5-6(9)10/h3-5,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPIQIILEQCYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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